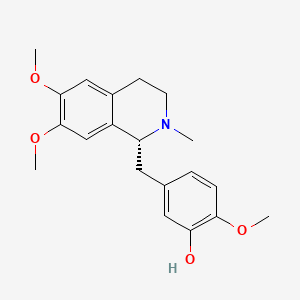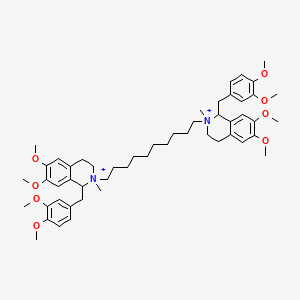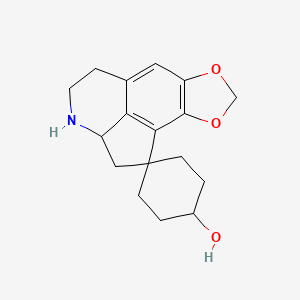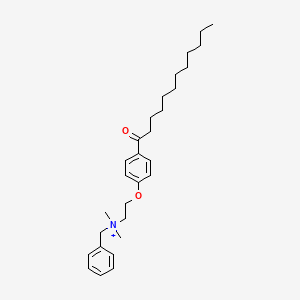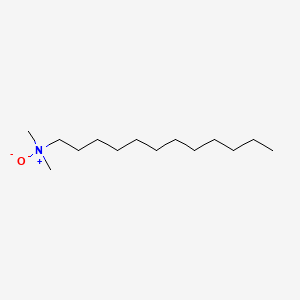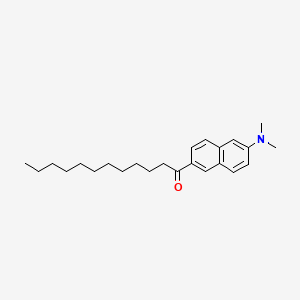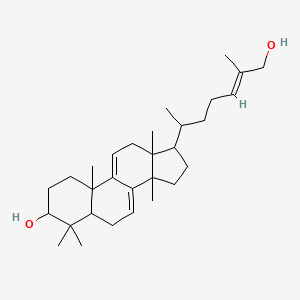
ganoderol B
Overview
Description
Ganoderol B is a triterpenoid compound isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi. This compound is part of a larger group of bioactive triterpenes found in Ganoderma species, which have been used in traditional medicine for their various health benefits. This compound has attracted scientific interest due to its potential pharmacological properties, including anti-androgenic, anti-inflammatory, and α-glucosidase inhibitory activities .
Mechanism of Action
Target of Action
Ganoderol B primarily targets α-glucosidase and androgen receptors . α-glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition can help manage type 2 diabetes . Androgen receptors, on the other hand, play a crucial role in the growth and development of prostate cancer cells .
Mode of Action
This compound interacts with its targets in a few ways. As an α-glucosidase inhibitor, it prevents the breakdown of carbohydrates, thereby controlling blood sugar levels . When it comes to androgen receptors, this compound binds to these receptors, inhibiting androgen-induced cell growth and suppressing the regrowth of the prostate induced by testosterone .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the conversion of lanosterol to cholesterol, thereby inhibiting cholesterol biosynthesis . This compound also influences the α-glucosidase pathway, affecting carbohydrate metabolism .
Pharmacokinetics
Its bioavailability is likely influenced by its molecular structure and the presence of other compounds in ganoderma lucidum .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of carbohydrate digestion (due to α-glucosidase inhibition) and the suppression of prostate cell growth (due to androgen receptor binding) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can be affected by the growth conditions of Ganoderma lucidum . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Ganoderol B plays a crucial role in various biochemical reactions. It is a potent inhibitor of the enzyme α-glucosidase, which is involved in the digestion of carbohydrates. By inhibiting this enzyme, this compound can help manage blood sugar levels in individuals with diabetes mellitus type 2 . Additionally, this compound interacts with the androgen receptor, inhibiting the binding of dihydrotestosterone and reducing the activity of the receptor . This interaction is significant in the context of prostate cancer, where androgen receptor signaling plays a critical role in disease progression.
Cellular Effects
This compound exerts multiple effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of LNCaP prostate cancer cells by binding to the androgen receptor . Furthermore, this compound influences cell signaling pathways, such as the AKT pathway, which is involved in glycogen synthesis . This compound also affects gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the androgen receptor, inhibiting its activity and preventing the binding of dihydrotestosterone . Additionally, this compound inhibits the enzyme α-glucosidase, reducing the digestion of carbohydrates and helping to manage blood sugar levels . These interactions highlight the compound’s potential in treating conditions such as diabetes and prostate cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of α-glucosidase activity and androgen receptor signaling . These findings suggest that this compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit α-glucosidase activity and reduce blood sugar levels without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes help to increase the solubility of this compound, facilitating its excretion from the body. Additionally, this compound has been shown to influence metabolic flux, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound can accumulate in the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its binding to plasma proteins, which helps to maintain its stability and prolong its half-life in the body .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. It has been found to accumulate in the cytoplasm and nucleus of cells, where it interacts with the androgen receptor and other biomolecules . The subcellular localization of this compound is influenced by post-translational modifications and targeting signals that direct it to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganoderol B can be isolated from the fruiting body of Ganoderma lucidum through a series of extraction and purification steps. The process typically involves:
Extraction: The fruiting bodies are dried and ground into a fine powder. The powder is then subjected to solvent extraction using chloroform or ethanol to obtain a crude extract.
Purification: The crude extract is further purified using silica gel column chromatography and high-performance liquid chromatography (HPLC). .
Industrial Production Methods
Industrial production of this compound involves submerged fermentation of Ganoderma lucidum mycelia. This method allows for the large-scale production of bioactive compounds. The mycelia are cultivated in a controlled environment, and the fermentation broth is extracted using solvents. The crude extract is then purified using techniques such as high-speed counter-current chromatography to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ganoderol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ganoderic acids, which are another group of bioactive triterpenes.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce new functional groups to the this compound molecule, enhancing its pharmacological properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions
Major Products Formed
Ganoderic Acids: Formed through oxidation reactions.
Modified Triterpenes: Result from reduction and substitution reactions, potentially leading to new compounds with enhanced bioactivity
Scientific Research Applications
Chemistry: Used as a model compound for studying triterpenoid synthesis and modification.
Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions such as diabetes, cancer, and inflammation.
Comparison with Similar Compounds
Ganoderol B is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include:
Ganoderol A: Another triterpenoid from Ganoderma lucidum with similar but distinct bioactivities.
Ganoderic Acids: A group of triterpenoids with varying structures and pharmacological properties.
Ganodermanontriol: A triterpenoid with notable anti-inflammatory and antioxidant activities
This compound stands out due to its potent α-glucosidase inhibitory activity and anti-androgenic effects, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXVRDKZLRGTJ-AZIDVCJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045683 | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104700-96-1 | |
| Record name | Ganoderol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104700961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODEROL B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99BBB5WR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


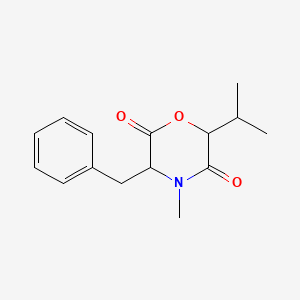
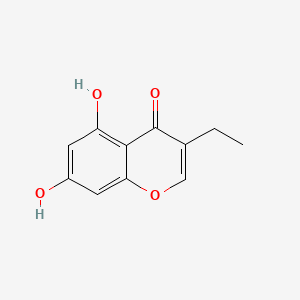
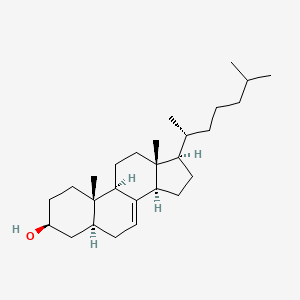
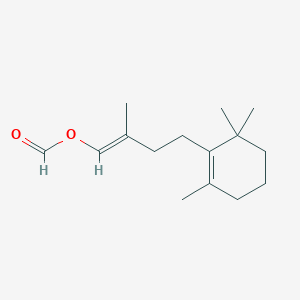


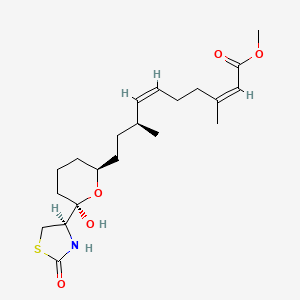
![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)
